molecular formula C27H29ClN6O3 B13078552 1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea

1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea

Cat. No.: B13078552
M. Wt: 521.0 g/mol
InChI Key: ZMDHAJXBUHSOIP-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Substitution reactions: Introduction of the tert-butyl and methoxy-methylphenyl groups onto the pyrazole ring.

    Urea formation: The final step involves the reaction of the substituted pyrazole with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea depends on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(tert-Butyl)-1H-pyrazol-5-yl)-3-(2-chlorobenzyl)urea
  • 1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-chlorobenzyl)urea

Uniqueness

1-(3-(tert-Butyl)-1-(3-methoxy-4-methylphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea is unique due to the specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H29ClN6O3

Molecular Weight

521.0 g/mol

IUPAC Name

1-[5-tert-butyl-2-(3-methoxy-4-methylphenyl)pyrazol-3-yl]-3-[[2-(2-chloropyrimidin-4-yl)oxyphenyl]methyl]urea

InChI

InChI=1S/C27H29ClN6O3/c1-17-10-11-19(14-21(17)36-5)34-23(15-22(33-34)27(2,3)4)31-26(35)30-16-18-8-6-7-9-20(18)37-24-12-13-29-25(28)32-24/h6-15H,16H2,1-5H3,(H2,30,31,35)

InChI Key

ZMDHAJXBUHSOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=CC=CC=C3OC4=NC(=NC=C4)Cl)OC

Origin of Product

United States

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